5-Octyn-3-ol chemical properties and structure
5-Octyn-3-ol chemical properties and structure
An In-depth Technical Guide to 5-Octyn-3-ol: Properties, Structure, and Synthetic Applications
Abstract
5-Octyn-3-ol is a bifunctional organic molecule featuring a secondary alcohol and an internal alkyne. This unique combination makes it a valuable chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis, spectroscopic profile, and potential synthetic utility. We delve into plausible synthetic routes and characteristic reactions, supported by field-proven insights and established protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile intermediate.
Molecular Structure and Stereochemistry
5-Octyn-3-ol is an eight-carbon acetylenic alcohol. Its formal IUPAC name is oct-5-yn-3-ol .[1] The structure consists of an octane backbone with a hydroxyl (-OH) group located at carbon 3 and a carbon-carbon triple bond (C≡C) between carbons 5 and 6.
Chirality: A Critical Feature
The carbon atom at position 3, which is bonded to the hydroxyl group, is a stereocenter. Consequently, 5-Octyn-3-ol is a chiral molecule and exists as a pair of enantiomers: (R)-5-octyn-3-ol and (S)-5-octyn-3-ol. PubChem data confirms one undefined atom stereocenter.[1]
The stereochemical purity of such intermediates is paramount in drug development, where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or even responsible for adverse effects. The ability to synthesize or resolve these enantiomers selectively is crucial for creating stereochemically pure active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's properties is essential for its application in synthesis, including predicting its behavior in different solvent systems and designing appropriate purification strategies.
Physicochemical Data
The following table summarizes key computed and experimental properties of 5-Octyn-3-ol.
| Property | Value | Source |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 115 | PubChem[1] |
| Normal Boiling Point (Tboil) | Varies based on source | Cheméo[3] |
| Enthalpy of Vaporization (ΔvapH°) | Varies based on source | Cheméo[3] |
Spectroscopic Profile
The bifunctional nature of 5-Octyn-3-ol gives rise to a distinct spectroscopic signature.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for both the alcohol and alkyne functional groups. Key expected absorptions include:
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A strong, broad band around 3600-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.
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Sp³ C-H stretching bands just below 3000 cm⁻¹ .
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A weak C≡C stretching band around 2260-2100 cm⁻¹ . The intensity is often weak for internal, symmetrically substituted alkynes.
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A strong C-O stretching band in the 1150-1050 cm⁻¹ region, typical for secondary alcohols. The NIST Chemistry WebBook provides reference gas-phase IR spectra for this compound.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum would show distinct signals. The proton on the hydroxyl-bearing carbon (H-3) would appear as a multiplet around 3.6-4.0 ppm . The allylic protons on C-4 and C-7 would be shifted downfield relative to standard alkanes, appearing around 2.2-2.5 ppm . The remaining aliphatic protons would be found in the 0.9-1.7 ppm range. The hydroxyl proton signal is variable and may be broad.
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¹³C NMR: The carbon spectrum is expected to show 8 distinct signals. The alkyne carbons (C-5 and C-6) would resonate in the 70-90 ppm range. The carbon bearing the hydroxyl group (C-3) would be found further downfield, typically around 65-75 ppm . The remaining aliphatic carbons would appear in the upfield region (10-40 ppm ).
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 126 .[4] Common fragmentation pathways would include the loss of a water molecule (M-18) to give a peak at m/z = 108, and alpha-cleavage adjacent to the alcohol, resulting in the loss of an ethyl group (m/z = 97) or a propyl-alkyne fragment.
Synthesis and Reactivity
As a synthetic intermediate, the methods for its preparation and its subsequent chemical transformations are of primary interest.
Proposed Retrosynthetic Analysis and Synthesis
A logical and industrially scalable approach to synthesizing 5-octyn-3-ol is through the nucleophilic addition of an organometallic pentyne derivative to an aldehyde.
Retrosynthetic Logic: The C3-C4 bond can be disconnected, revealing propionaldehyde and a 1-pentyne-derived nucleophile as the key synthons. This is a classic carbon-carbon bond-forming strategy.
Proposed Synthesis Workflow:
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Deprotonation: 1-Pentyne is deprotonated at its terminal sp-hybridized carbon using a strong base like n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide) in an aprotic solvent like tetrahydrofuran (THF). This generates a potent lithium or magnesium acetylide nucleophile.
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Nucleophilic Addition: The acetylide solution is cooled (typically to 0 °C or -78 °C) before the electrophile, propionaldehyde, is added dropwise. The acetylide attacks the electrophilic carbonyl carbon.
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Aqueous Workup: The reaction is quenched with a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), to protonate the resulting alkoxide and yield the final product, 5-octyn-3-ol.
Caption: Proposed synthesis workflow for 5-Octyn-3-ol.
Key Chemical Reactions
5-Octyn-3-ol can undergo reactions at both the hydroxyl and alkyne centers.
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Reactions of the Hydroxyl Group:
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Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 5-octyn-3-one, using reagents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
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Esterification: It can react with carboxylic acids or acyl chlorides to form esters.
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Protection: The hydroxyl group can be protected using common protecting groups (e.g., silyl ethers like TBDMS or benzyl ethers) to allow for selective reaction at the alkyne.
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Reactions of the Alkyne Group:
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Hydrogenation: The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, (Z)-5-octen-3-ol. Dissolving metal reduction (e.g., Na in NH₃) will produce the (E)-alkene. Complete hydrogenation with H₂ over a catalyst like Pd/C will yield the fully saturated alcohol, 3-octanol.
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Hydration: Acid-catalyzed hydration (using HgSO₄) would lead to the formation of a ketone via an enol intermediate, following Markovnikov's rule.
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Applications in Research and Drug Development
While specific, large-scale applications for 5-octyn-3-ol are not widely documented, its structure makes it an analog to highly valuable synthetic intermediates. For instance, the related compound (S)-1-octyn-3-ol is a well-established key intermediate in the synthesis of prostaglandins, a class of potent biologically active lipids.[5] Similarly, 1-octyn-3-ol has been utilized in the synthesis of a natural herbicide, demonstrating the utility of such propargyl alcohols in creating complex natural products.[6]
Therefore, 5-octyn-3-ol serves as a versatile platform for:
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Introducing Chirality: Providing a key stereocenter for asymmetric synthesis.
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Molecular Scaffolding: The rigid alkyne unit can be used to control molecular geometry, while the alcohol provides a handle for further functionalization.
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Fragment-Based Drug Discovery: It can be used as a fragment for building larger, more complex molecules with potential therapeutic activity.
Experimental Protocol: Swern Oxidation to 5-Octyn-3-one
This protocol describes a reliable, high-yield method for oxidizing 5-octyn-3-ol to the corresponding ketone. The Swern oxidation is chosen for its mild conditions, which avoid over-oxidation and are compatible with the alkyne functionality.
Self-Validation: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), ensuring the starting material is fully consumed before workup. Product purity is confirmed by spectroscopic analysis (e.g., NMR, IR).
Caption: Experimental workflow for the Swern oxidation of 5-Octyn-3-ol.
Methodology:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels is placed under a nitrogen atmosphere.
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Reagent Preparation: Dichloromethane (DCM, 20 mL) is added to the flask, followed by oxalyl chloride (1.2 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.
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Activator Addition: A solution of dimethyl sulfoxide (DMSO, 2.5 eq) in DCM (5 mL) is added dropwise via an addition funnel, keeping the internal temperature below -65 °C. The mixture is stirred for 15 minutes.
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Substrate Addition: A solution of 5-octyn-3-ol (1.0 eq) in DCM (10 mL) is added dropwise, again maintaining a low temperature. The reaction is stirred for 45 minutes at -78 °C.
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Reaction Quench: Triethylamine (TEA, 5.0 eq) is added dropwise. The mixture is stirred for 20 minutes and then allowed to warm to room temperature.
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Aqueous Workup: Water (20 mL) is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure 5-octyn-3-one.
Safety, Handling, and Storage
5-Octyn-3-ol is classified as a hazardous substance and requires careful handling.
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GHS Hazard Identification:
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Handling and Personal Protective Equipment (PPE):
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Work should be conducted in a well-ventilated fume hood.
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Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat.
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Keep away from heat, sparks, open flames, and other ignition sources.[7]
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Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[7]
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
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The container should be kept away from incompatible materials.
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Conclusion
5-Octyn-3-ol is a structurally interesting and synthetically versatile chiral molecule. Its combination of a secondary alcohol and an internal alkyne provides two distinct points for chemical modification, making it a valuable building block for constructing complex molecular architectures. A solid understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in organic synthesis, medicinal chemistry, and materials science.
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Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties. Retrieved from [Link]
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